Benzyl 3-acetyl-1H-indole-1-carboxylate
CAS No.: 103871-32-5
Cat. No.: VC14215455
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103871-32-5 |
|---|---|
| Molecular Formula | C18H15NO3 |
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | benzyl 3-acetylindole-1-carboxylate |
| Standard InChI | InChI=1S/C18H15NO3/c1-13(20)16-11-19(17-10-6-5-9-15(16)17)18(21)22-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
| Standard InChI Key | YMLWRJSPWWJKJE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of benzyl 3-acetyl-1H-indole-1-carboxylate comprises a planar indole ring system substituted with an acetyl group at the third carbon and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom. The molecular formula is C₁₈H₁₅NO₃, with a molecular weight of 293.32 g/mol. The acetyl group enhances electron density at the C-3 position, while the benzyl ester contributes to lipophilicity, improving membrane permeability in biological systems .
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Melting Point | 190–192°C (observed in analogs) |
| Solubility | Soluble in DMSO, chloroform |
| LogP (Partition Coefficient) | ~2.7 (estimated) |
The presence of the benzyl ester renders the compound stable under acidic conditions but susceptible to hydrolysis in basic environments, a property exploited in prodrug design .
Synthesis and Optimization Strategies
The synthesis of benzyl 3-acetyl-1H-indole-1-carboxylate typically involves a multi-step protocol:
Indole Nitrogen Protection
The indole nitrogen is protected using benzyl chloroformate (Cbz-Cl) under alkaline conditions. For example, treatment of 1H-indole with Cbz-Cl in tetrahydrofuran (THF) and aqueous sodium hydroxide yields 1-benzyloxycarbonylindole (N-Cbz indole) .
Acetylation at C-3
Friedel-Crafts acetylation introduces the acetyl group at the C-3 position. Using acetyl chloride and Lewis acids like aluminum chloride (AlCl₃) in dichloromethane (DCM), the reaction proceeds at 0–5°C to minimize side reactions. The product is purified via silica gel chromatography (hexane/ethyl acetate = 20:1), achieving yields of 75–85% .
Catalytic Enhancements
Recent advancements employ boron-based catalysts, such as B(C₆F₅)₃, to improve regioselectivity and reaction efficiency. For instance, B(C₆F₅)₃-catalyzed reactions at 60°C for 6 hours enhance yields to 85% while reducing byproduct formation .
Biological Activities and Mechanistic Insights
Benzyl 3-acetyl-1H-indole-1-carboxylate exhibits moderate bioactivity profiles, primarily as an intermediate in drug discovery:
Antimicrobial Properties
The methyl ester analog, methyl 3-indolacetate, shows broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Computational docking studies indicate that the acetyl group disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins .
Applications in Pharmaceutical Development
Prodrug Design
The benzyl ester moiety serves as a hydrolyzable prodrug linker. For example, enzymatic cleavage by esterases in vivo releases the active 3-acetylindole, which inhibits interleukin-6 (IL-6) production in macrophages (IC₅₀ = 12 µM) .
Polymer-Based Drug Delivery
Conjugation with polyethylene glycol (PEG) enhances aqueous solubility. PEGylated derivatives exhibit a 3-fold increase in plasma half-life compared to the parent compound in murine models .
Structural Analogs and Comparative Analysis
The compound shares functional similarities with several indole derivatives:
| Compound | Key Structural Features | Bioactivity Highlights |
|---|---|---|
| 3-Acetylindole | Acetyl group at C-3 | Precursor for NSAID synthesis |
| Indomethacin | Indole with methoxy groups | COX-1/COX-2 inhibition (IC₅₀ = 0.1 µM) |
| Benzoylindole | Benzoyl substituent at C-3 | Anti-inflammatory (IL-1β reduction by 40%) |
Benzyl 3-acetyl-1H-indole-1-carboxylate distinguishes itself through its balanced lipophilicity (LogP = 2.7) and synthetic versatility, enabling modular derivatization .
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